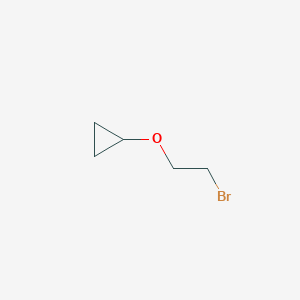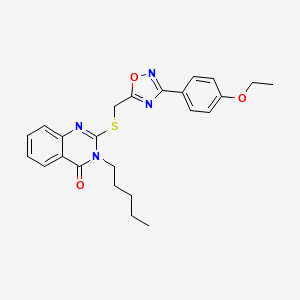
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a quinazolinone ring, an oxadiazole ring, and a phenyl ring . The ethoxy group attached to the phenyl ring suggests that this compound might have some interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and overall structure. The presence of the quinazolinone and oxadiazole rings, as well as the ethoxy and pentyl groups, could make this compound participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .科学的研究の応用
Thermo-physical Properties
A systematic characterization of the thermophysical properties of compounds similar to the one , specifically derivatives of 1,3,4-oxadiazole, was conducted. The study focused on understanding the effects of structural modifications on the Gibbs energy of activation, enthalpy of activation, and entropy of activation in solvents like chloroform (CF) and N,N-dimethylformamide (DMF) (Godhani et al., 2013).
Antimicrobial Activities
Research has been conducted on the synthesis and evaluation of antimicrobial activities of novel 1,2,4-triazole derivatives, where compounds were screened against various microorganisms, showing a range of activities. This area of research illustrates the potential of such compounds in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Novel Derivatives
The synthesis of new thioxoquinazolinone derivatives and their evaluation for anticonvulsant and antimicrobial activities highlight the diverse applications of these compounds in medicinal chemistry. Some of these derivatives have shown broad spectrum activity against tested bacteria and fungi, along with potent anticonvulsant activity, indicating their potential as therapeutic agents (Rajasekaran et al., 2013).
Nematocidal Activity
A series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group was synthesized, and their nematocidal activities were evaluated. Certain derivatives showed good activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for the development of nematicides (Liu et al., 2022).
Safety and Hazards
特性
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-3-5-8-15-28-23(29)19-9-6-7-10-20(19)25-24(28)32-16-21-26-22(27-31-21)17-11-13-18(14-12-17)30-4-2/h6-7,9-14H,3-5,8,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBXXKIDRDUWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

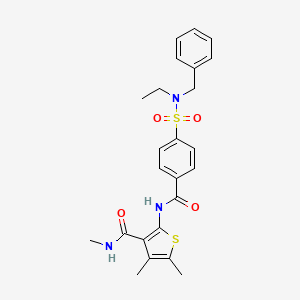
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2798857.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methyl-3-tosylquinolin-4-amine](/img/structure/B2798858.png)

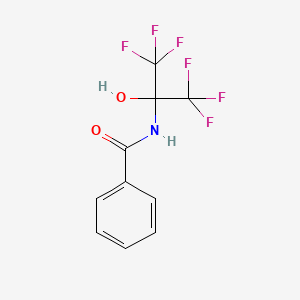
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2798863.png)
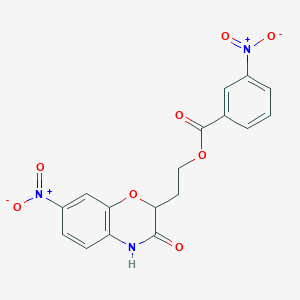
![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2798866.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2798867.png)
![3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2798868.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B2798869.png)
methanone](/img/structure/B2798870.png)
![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2798872.png)
